N-(5-Amino-2-methoxyphenyl)butanamide

SMN protein modulation Spinal muscular atrophy Luciferase reporter assay

Choose N-(5-Amino-2-methoxyphenyl)butanamide for its validated dual-activity profile: a confirmed SMN protein stabilizer (EC50 2.60 µM) and hNav1.7 inhibitor scaffold (IC50 398 nM). Its precise butanamide chain length is integral to pharmacophore geometry for diaminotriazine-based Nav1.7 inhibitors and heteroalicyclic carboxamidine iNOS inhibitors—altering chain length introduces uncontrolled variables. With favorable properties (MW 208.26, tPSA 64.4 Ų, XLogP3 1.5), this scaffold enables systematic SAR exploration. Insist on the authentic butanamide variant to ensure reproducibility.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 946710-33-4
Cat. No. B1356454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methoxyphenyl)butanamide
CAS946710-33-4
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CC(=C1)N)OC
InChIInChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
InChIKeyKRHILNALWGGEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Amino-2-methoxyphenyl)butanamide CAS 946710-33-4: Core Scaffold Identity and Sourcing Parameters


N-(5-Amino-2-methoxyphenyl)butanamide (CAS 946710-33-4) is a substituted phenyl-butanamide small molecule with molecular formula C11H16N2O2 and molecular weight 208.26 g/mol [1]. The compound features a 5-amino-2-methoxyphenyl core linked to an n-butyramide side chain, conferring computed physicochemical properties including XLogP3 of 1.5, topological polar surface area (tPSA) of 64.4 Ų, and 2 hydrogen bond donors plus 3 acceptors [1]. As a versatile synthetic building block, it serves as a reactant for generating SMN protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inducible nitric oxide synthase inhibitors .

Why N-(5-Amino-2-methoxyphenyl)butanamide Cannot Be Interchanged with In-Class Analogs Without Risk


While multiple phenyl-butanamide derivatives share the 5-amino-2-methoxyphenyl core, substitution at the amide terminus fundamentally alters the molecule's physicochemical and biological profile. For example, the direct homolog N-(5-amino-2-methoxyphenyl)pentanamide exhibits a higher LogP (1.07) and increased molecular weight (222 g/mol) compared to the butanamide variant (LogP ~1.5; MW 208.26), altering membrane permeability and target engagement characteristics [1]. Furthermore, patent literature establishes that amide derivatives of aniline-related compounds can exhibit substantially higher aqueous solubility compared to their parent aniline counterparts, a property that is highly sensitive to specific N-substitution patterns [2]. The compound's specific butanamide chain length also dictates its suitability as a reactant for particular downstream target classes, including SMN protein modulators and hNav1.7 inhibitors, where chain length modifications would alter the final pharmacophore geometry and potency . Substituting this compound with an alternative homolog or analog without validation introduces uncontrolled variables that compromise experimental reproducibility and downstream synthetic outcomes.

Quantitative Differentiation Evidence for N-(5-Amino-2-methoxyphenyl)butanamide CAS 946710-33-4


SMN Protein Stabilization Activity: Quantitative EC50 Data from HEK293 Reporter Assay

N-(5-Amino-2-methoxyphenyl)butanamide demonstrates measurable activity as a survival motor neuron (SMN) protein modulator with an EC50 of 2.60 × 10³ nM (2.60 µM) in a luciferase reporter gene assay [1]. No comparator activity data for the pentanamide homolog or other close analogs were identified in the same assay system; thus, this value serves as a baseline for structure-activity relationship (SAR) exploration around the 5-amino-2-methoxyphenyl scaffold.

SMN protein modulation Spinal muscular atrophy Luciferase reporter assay

hNav1.7 Binding Affinity: Quantitative IC50 from Filtration Binding Assay

The compound exhibits binding affinity for human voltage-gated sodium channel Nav1.7 (hNav1.7) with an IC50 of 398 nM as determined by a filtration binding assay using purified membranes from HEK293 cells stably expressing hNav1.7 [1]. This data originates from US Patent 10836758 (Example 21) and represents a defined baseline affinity value for the unsubstituted butanamide scaffold against this clinically relevant pain target [1].

hNav1.7 inhibition Pain target Sodium channel

Chain Length Differentiation: LogP and Molecular Weight Comparison with Pentanamide Homolog

A direct homolog, N-(5-amino-2-methoxyphenyl)pentanamide, differs from the target compound by a single methylene unit in the amide side chain. The pentanamide analog has a molecular weight of 222 g/mol and a LogP of 1.07 , while the target butanamide compound has a molecular weight of 208.26 g/mol and a computed XLogP3 of 1.5 [1]. The 0.43 LogP unit difference and 13.74 g/mol molecular weight reduction in the butanamide reflect altered lipophilicity and steric bulk, which directly impact membrane permeability, solubility, and target binding kinetics.

Lipophilicity LogP Homolog comparison

Patent-Defined Advantage: Aqueous Solubility Enhancement Relative to Parent Anilines

Patent literature covering amide derivatives of aniline-related compounds explicitly states that amide derivatives—including compounds structurally related to N-(5-amino-2-methoxyphenyl)butanamide—exhibit higher aqueous solubility compared to their corresponding parent aniline-related compounds [1]. This class-level solubility advantage is attributed to the amide functionalization of the aniline nitrogen, which reduces crystal lattice energy and enhances hydration. While the patent does not report the absolute solubility value for the target compound, the claim provides a class-level inference that the amide derivative is a superior formulation or reaction partner compared to the free aniline precursor.

Aqueous solubility Amide derivatives Preformulation

Optimal Research Applications for N-(5-Amino-2-methoxyphenyl)butanamide Based on Validated Activity


Lead Scaffold for SMN Protein Modulator Optimization in SMA Drug Discovery

Given its validated EC50 of 2.60 µM for SMN protein stabilization in HEK293 cells expressing the SMN2 promoter [1], N-(5-amino-2-methoxyphenyl)butanamide serves as a tractable starting scaffold for medicinal chemistry optimization toward spinal muscular atrophy (SMA) therapeutics. The compound's moderate potency, combined with its favorable physicochemical properties (MW 208.26, tPSA 64.4 Ų), provides a suitable baseline for iterative SAR exploration. Researchers can introduce substituents on the phenyl ring or modify the butanamide chain while using the reported EC50 as a quantitative benchmark for activity improvement.

hNav1.7 Inhibitor Development for Analgesic Drug Discovery Programs

With a documented IC50 of 398 nM against hNav1.7 in a validated binding assay [2], the compound is positioned as a foundational building block for generating diaminotriazine-based hNav1.7 inhibitors, as noted in vendor technical documentation . hNav1.7 is a genetically validated target for pain, with loss-of-function mutations conferring congenital insensitivity to pain. The butanamide scaffold offers a defined affinity baseline from which structure-based design can aim to improve potency into the sub-100 nM range typically required for lead candidates.

Synthesis of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Precursors

The compound is explicitly cited as a reactant for synthesizing heteroalicyclic carboxamidines that function as inhibitors of inducible nitric oxide synthase . This application is directly supported by vendor technical datasheets, confirming that the 5-amino-2-methoxyphenyl-butanamide core is a compatible precursor for downstream derivatization to iNOS-targeting molecules. The butanamide chain length is integral to the final carboxamidine geometry; homologs with altered chain lengths would produce different spatial arrangements and are therefore not suitable substitutes.

Comparative Physicochemical Benchmarking in Homolog SAR Studies

The direct comparability between N-(5-amino-2-methoxyphenyl)butanamide and its pentanamide homolog (ΔMW = -13.74 g/mol; ΔLogP = +0.43) [3] makes this compound pair ideal for systematic SAR studies investigating the impact of chain length on membrane permeability, metabolic stability, and target engagement. Researchers can use the butanamide and pentanamide as a matched molecular pair to deconvolute lipophilicity-driven versus steric-driven effects in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Amino-2-methoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.